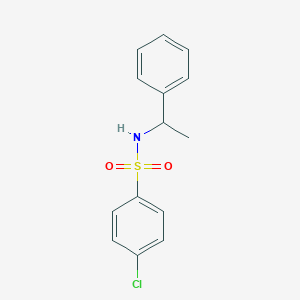
4-chloro-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPB, this compound is a sulfonamide derivative and has been shown to have various biochemical and physiological effects in laboratory experiments.
作用机制
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, CPB has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
生化和生理效应
CPB has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it has potential as an antibiotic. CPB has also been shown to inhibit the growth of cancer cells, suggesting that it has potential as an anticancer agent. Additionally, CPB has been shown to have an effect on the regulation of pH in the body, as it inhibits carbonic anhydrase enzymes.
实验室实验的优点和局限性
One advantage of using CPB in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, CPB has been shown to have various bioactive properties, making it a potentially useful compound for studying various biological processes. However, one limitation of using CPB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on CPB. For example, further studies could be conducted to investigate its potential as an antibiotic or anticancer agent. Additionally, the mechanism of action of CPB could be further elucidated, which could lead to a better understanding of its physiological effects. Finally, CPB could be further modified to improve its bioactivity or to make it more selective for certain enzymes or receptors.
合成方法
The synthesis of CPB involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of CPB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
CPB has been used in various scientific research applications due to its potential as a bioactive compound. For example, it has been studied as a potential inhibitor of carbonic anhydrase enzymes, which are important for regulating pH in the body. CPB has also been shown to have antimicrobial properties and has been studied for its potential as an antibiotic. Additionally, CPB has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
66898-13-3 |
|---|---|
产品名称 |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
分子式 |
C14H14ClNO2S |
分子量 |
295.8 g/mol |
IUPAC 名称 |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
InChI 键 |
PISRQXFFYFWCDQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



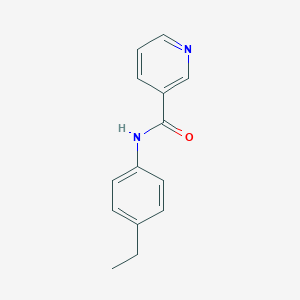
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
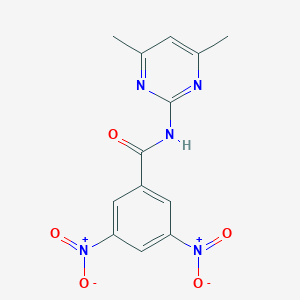
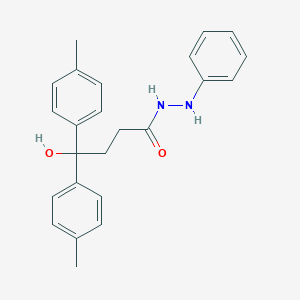
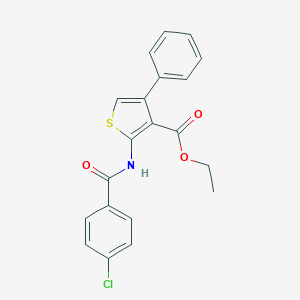

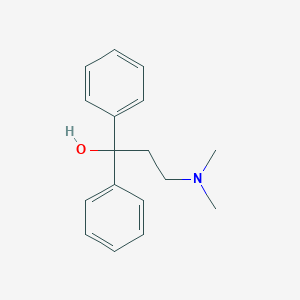
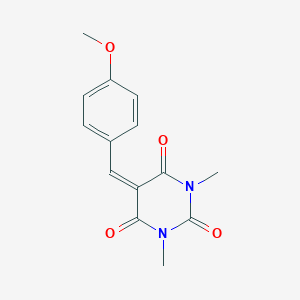
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
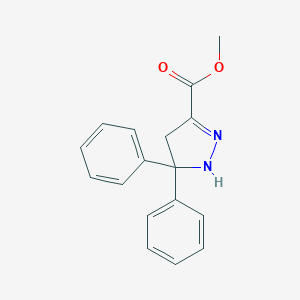
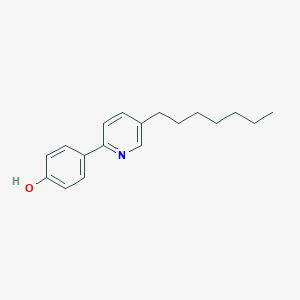


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)